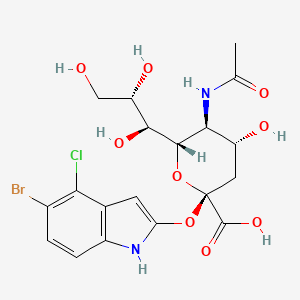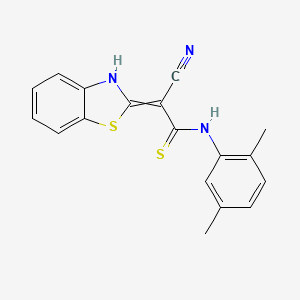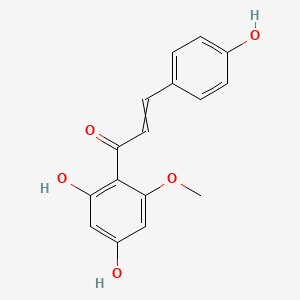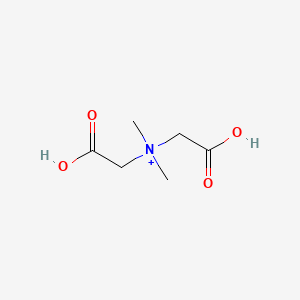![molecular formula C24H39NaO4 B12437498 Sale sodico del acido yodesossicolico [Italian] CAS No. 31687-62-4](/img/structure/B12437498.png)
Sale sodico del acido yodesossicolico [Italian]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sale sodico del acido yodesossicolico typically involves the iodination of deoxycholic acid. The process begins with the extraction of deoxycholic acid from bile, followed by its conversion into iododeoxycholic acid through a halogenation reaction. The iodinated product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of deoxycholic acid from animal bile, followed by chemical iodination and neutralization. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: Sale sodico del acido yodesossicolico can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can occur, particularly at the carbon atoms adjacent to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using iodine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of iododeoxycholic acid.
Reduction: Reduced forms of the compound, such as iododeoxycholyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Sale sodico del acido yodesossicolico has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol management.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It helps in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include the bile salt export pump and the ileal bile acid transporter, which are involved in the enterohepatic circulation of bile acids.
Comparaison Avec Des Composés Similaires
Ursodeoxycholic Acid: Another bile acid with similar properties but different therapeutic applications.
Chenodeoxycholic Acid: A primary bile acid with a similar structure but different biological effects.
Deoxycholic Acid: The parent compound from which iododeoxycholic acid is derived.
Uniqueness: Sale sodico del acido yodesossicolico is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This iodination enhances its solubility and potentially its therapeutic efficacy compared to other bile acids.
Propriétés
Numéro CAS |
31687-62-4 |
|---|---|
Formule moléculaire |
C24H39NaO4 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1 |
Clé InChI |
DUYSCILLIVEITB-IHUGHQDSSA-M |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)



![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)


![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)


![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)

![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
